molecular formula C15H9Cl2F6NO2 B11097223 Carbamic acid, N-[1,1-bis(trifluoromethyl)ethyl]-, 2,4-dichloronaphth-1-yl ester

Carbamic acid, N-[1,1-bis(trifluoromethyl)ethyl]-, 2,4-dichloronaphth-1-yl ester

Cat. No.: B11097223
M. Wt: 420.1 g/mol
InChI Key: XXMHJCZLLZONIM-UHFFFAOYSA-N
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Description

Carbamic acid, N-[1,1-bis(trifluoromethyl)ethyl]-, 2,4-dichloronaphth-1-yl ester is a synthetic organic compound known for its unique chemical structure and properties. This compound features a carbamic acid ester linked to a naphthalene ring substituted with chlorine atoms and a trifluoromethyl group. Its distinct structure makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[1,1-bis(trifluoromethyl)ethyl]-, 2,4-dichloronaphth-1-yl ester typically involves the following steps:

    Formation of the Carbamic Acid Derivative: The initial step involves the reaction of 2,4-dichloronaphthol with phosgene to form the corresponding chloroformate.

    Introduction of the Trifluoromethyl Group: The chloroformate is then reacted with 1,1-bis(trifluoromethyl)ethylamine under controlled conditions to yield the desired carbamic acid ester.

The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[1,1-bis(trifluoromethyl)ethyl]-, 2,4-dichloronaphth-1-yl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene ring or the carbamic acid moiety.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted naphthalene derivatives with various functional groups replacing the chlorine atoms.

    Hydrolysis: The major products are the corresponding carbamic acid and alcohol.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, N-[1,1-bis(trifluoromethyl)ethyl]-, 2,4-dichloronaphth-1-yl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[1,1-bis(trifluoromethyl)ethyl]-, 2,4-dichloronaphth-1-yl ester involves its interaction with molecular targets through various pathways:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Chemical Modifications: The compound can undergo chemical modifications within biological systems, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, ethyl ester: Another carbamic acid ester with a phenyl group instead of a naphthalene ring.

    Carbamic acid, N-methyl-N-[2-[methyl[[(4-trifluoromethyl)phenyl]amino]carbonyl]amino]ethyl-, 1,1-dimethylethyl ester: A compound with a similar carbamic acid structure but different substituents.

Uniqueness

Carbamic acid, N-[1,1-bis(trifluoromethyl)ethyl]-, 2,4-dichloronaphth-1-yl ester is unique due to its combination of trifluoromethyl and dichloronaphthyl groups. This unique structure imparts specific chemical and physical properties, such as high stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C15H9Cl2F6NO2

Molecular Weight

420.1 g/mol

IUPAC Name

(2,4-dichloronaphthalen-1-yl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

InChI

InChI=1S/C15H9Cl2F6NO2/c1-13(14(18,19)20,15(21,22)23)24-12(25)26-11-8-5-3-2-4-7(8)9(16)6-10(11)17/h2-6H,1H3,(H,24,25)

InChI Key

XXMHJCZLLZONIM-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)OC1=C(C=C(C2=CC=CC=C21)Cl)Cl

Origin of Product

United States

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